molecular formula C10H14N2O4 B1583640 4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid CAS No. 24631-29-6

4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid

Cat. No.: B1583640
CAS No.: 24631-29-6
M. Wt: 226.23 g/mol
InChI Key: KBIWNQVZKHSHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid, more commonly known as N,N-Dimethyl-p-phenylenediamine oxalate (DMPD), is a chemically stabilized salt form of a compound with significant utility in biochemical and synthetic research. Its primary research value lies in its application as a sensitive probe for evaluating the oxidative status in biological samples, such as human plasma. In this context, the DMPD molecule is employed because it readily forms a stable and long-lived radical cation upon oxidation. This reaction allows researchers to spectrophotometrically quantify a broad range of hydroperoxyl compounds, which are intermediate products of oxidation for various biomolecules including lipids and amino acids. The assay provides a rapid, simple, and automated method to obtain information on oxidative stress, which is implicated in a wide array of human pathologies . Beyond its role in analytical biochemistry, this diamine is a key precursor in organic synthesis. It is historically recognized for its redox properties and is a critical starting material in the multi-step synthesis of methylene blue, a phenomenon dye and biological stain . Furthermore, it reacts with carbon disulfide to form mercaptobenzothiazole derivatives, a class of compounds with various industrial applications . The oxalate salt form provides enhanced stability for handling and storage, making it a convenient and reliable reagent for these specialized research applications.

Properties

IUPAC Name

4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.C2H2O4/c1-10(2)8-5-3-7(9)4-6-8;3-1(4)2(5)6/h3-6H,9H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIWNQVZKHSHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62778-12-5, 99-98-9 (Parent)
Record name N1,N1-Dimethyl-1,4-benzenediamine ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62778-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, N1,N1-dimethyl-, ethanedioate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024631296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5067009
Record name 4-Ammoniophenyl(dimethyl)ammonium oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24631-29-6
Record name 1,4-Benzenediamine, N1,N1-dimethyl-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24631-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, N1,N1-dimethyl-, ethanedioate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024631296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N1,N1-dimethyl-, ethanedioate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Ammoniophenyl(dimethyl)ammonium oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ammoniophenyl(dimethyl)ammonium oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.143
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nitrosation Reaction

  • Starting with N,N-dimethylaniline or an appropriate precursor, nitrosation is performed by reacting the amine with sodium nitrite in acidic aqueous media (usually hydrochloric acid) at low temperatures (0–10 °C).
  • The molar ratios and reaction times are optimized to form the diazonium salt intermediate without decomposition.

Reduction Reaction

  • The diazonium intermediate is reduced using zinc powder in acidic aqueous solution (HCl) at mild temperatures (15–20 °C).
  • This step converts the nitroso group to the corresponding diamine.

Purification

  • The reaction mixture is basified with sodium hydroxide to pH 14.
  • The diamine is extracted with an organic solvent and purified by vacuum distillation at 115–116 °C under 5 mmHg pressure to isolate pure 4-N,4-N-dimethylbenzene-1,4-diamine.

Salification with Oxalic Acid

  • The purified diamine is dissolved in a suitable dry organic solvent (e.g., benzene).
  • Oxalic acid is introduced to form the oxalate salt by precipitation.
  • The product is filtered and dried to obtain 4-N,4-N-dimethylbenzene-1,4-diamine; oxalic acid complex.

Example Preparation Procedure (Adapted from Related Patent Data)

Step Reagents/Conditions Details Outcome
1. Nitrosation N,N-dimethylaniline, HCl, NaNO2, 0–10 °C Mix aniline and HCl, cool, add NaNO2 solution dropwise, stir 2.5–3 hours Formation of diazonium salt intermediate
2. Reduction Zinc powder, HCl, water, 15–20 °C Add zinc powder gradually with stirring, react 1.5–2.5 hours Reduction to diamine
3. Basification & Extraction NaOH to pH 14, organic solvent extraction Separate organic phase, vacuum distill at 115–116 °C under 5 mmHg Pure 4-N,4-N-dimethylbenzene-1,4-diamine
4. Salification Oxalic acid, dry benzene Dissolve diamine, add oxalic acid, precipitate salt, filter, dry 4-N,4-N-dimethylbenzene-1,4-diamine; oxalic acid salt

Analytical and Research Findings

  • The nitrosation step is critical for yield and purity; controlling temperature and reagent ratios prevents side reactions.
  • Zinc reduction is preferred for mild conditions and high selectivity.
  • Vacuum distillation ensures removal of impurities and isolates the diamine with high purity.
  • Salification with oxalic acid stabilizes the diamine for storage and use in subsequent applications.

Comparative Notes on Preparation Methods

Aspect Nitrosation-Reduction Route Alternative Methods (Literature)
Starting Material N,N-dimethylaniline or substituted aniline Direct methylation of phenylenediamine (less common)
Reaction Medium Acidic aqueous (HCl) Organic solvents or mixed media
Reducing Agent Zinc powder Other metals or catalytic hydrogenation
Purification Vacuum distillation Recrystallization or chromatography
Salification Oxalic acid in organic solvent Other acids (HCl, sulfuric acid)

Additional Research Insights

  • Recent studies emphasize the importance of precise analytical methods (e.g., FTIR, NMR, CE) to confirm oxalate formation and purity.
  • Green chemistry approaches for similar diamine syntheses suggest potential for solvent and reagent optimization to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenating agents or other electrophiles to replace hydrogen atoms on the benzene ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Organic Chemistry

Synthesis of Sulfonamide Derivatives
This compound is utilized in the synthesis of sulfonamide derivatives through electrochemical oxidation processes. The reaction involves 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids, leading to the production of various sulfonamide compounds. The outcome is significant as these derivatives have important pharmaceutical properties.

Catalysis
In organic synthesis, 4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid acts as a catalyst to accelerate chemical reactions. Its ability to form stable ionic bonds enhances reaction rates and yields in various synthetic pathways.

Material Science

Luminescent Materials
The compound's strong electron-withdrawing ability and behavior as a fluorophore make it suitable for preparing luminescent materials. These materials are crucial in developing advanced optical devices and sensors.

Separation Techniques
It has been effectively used in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. The mobile phase typically includes acetonitrile and water, making it compatible with mass spectrometry applications .

Agricultural Chemistry

Development of Agrochemicals
this compound is involved in the formulation of herbicides and fungicides. Its derivatives exhibit antibacterial properties that can be harnessed to create effective agricultural chemicals aimed at pest control and crop protection.

Environmental Science

Chromium Reduction Studies
The compound has been investigated for its role in reducing chromium(VI) ions in environmental samples. Studies demonstrated that it can facilitate the transformation of trichloroethene (TCE) in contaminated soil and groundwater through catalytic processes involving elemental sulfur nanoparticles . This application highlights its potential in environmental remediation efforts.

Case Studies

Study Title Objective Results
Electrochemical Oxidation of 4-Nitroso-N,N-DimethylanilineSynthesize sulfonamide derivativesSuccessful production of multiple sulfonamide compounds with enhanced yields.
HPLC Analysis of N,N-Dimethyl-1,4-phenylenediamine OxalateEvaluate separation efficiencyDemonstrated effective separation using acetonitrile-water mobile phase; scalable for preparative applications .
Chromium(VI) Reduction via N,N-Dimethyl-1,4-phenylenediamine OxalateAssess environmental remediation potentialSignificant reduction of Cr(VI) ions observed under anaerobic conditions; effective in contaminated sites .

Mechanism of Action

The mechanism of action of 4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid involves its interaction with molecular targets and pathways within a system. The compound can act as a nucleophile in substitution reactions, where it donates electrons to electrophiles. It can also participate in redox reactions, where it undergoes oxidation or reduction to form different products. These interactions are crucial for its various applications in scientific research and industry.

Comparison with Similar Compounds

Key Properties:

  • Physical State : White crystalline powder (decomposes at 205°C) .
  • Solubility : Likely water-soluble (inferred from analogs like its sulfate salt, which is water-soluble) .
  • Hazard Profile : Classified as toxic (T+; UN 2811), requiring storage in cool, dry conditions away from foodstuffs .
  • Applications : Used in chemical synthesis (e.g., pharmaceutical intermediates) and as a specialty reagent in analytical chemistry .

Structural and Functional Comparison with Analogous Compounds

The compound belongs to the p-phenylenediamine (PPD) family, where substituents and counterions modulate properties. Below is a comparative analysis with structurally related compounds:

Table 1: Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
4-N,4-N-Dimethyl-PPD;oxalic acid C₁₀H₁₄N₂O₄ 226.23 205 (decomp.) Synthesis of heterocyclic compounds
p-Phenylenediamine (PPD) C₆H₈N₂ 108.14 140–147 Hair dyes, electrochemistry
N,N-Diethyl-PPD C₁₀H₁₆N₂ 164.25 Not reported Pharmaceutical synthesis (e.g., SI18)
N,N-Dimethyl-PPD sulfate C₈H₁₂N₂·H₂SO₄ 246.29 200–205 (decomp.) Microbiological staining, redox assays
N,N-Dimethyl-PPD dihydrochloride C₈H₁₂N₂·2HCl 209.12 212 (decomp.) Antioxidant assays, biochemical research

Substituent Effects on Reactivity and Stability

  • Methyl vs. Ethyl Groups :

    • N,N-Dimethyl-PPD derivatives exhibit lower volatility and enhanced solubility compared to unsubstituted PPD, which is a skin sensitizer .
    • N,N-Diethyl-PPD (e.g., in SI18 synthesis) offers increased steric bulk, slowing reaction kinetics but improving selectivity in alkylation steps .
  • Counterion Influence :

    • Oxalate salts (e.g., the target compound) are less hygroscopic than sulfate or hydrochloride analogs, making them preferable for solid-phase syntheses .
    • Sulfate salts (e.g., Thermo Scientific’s 536-47-0) are favored in aqueous redox reactions due to their stability under acidic conditions .

Oxalic Acid’s Role in the Compound

  • Degradation Pathway : Oxalic acid is a common metabolite in PPD oxidation. Electrochemical studies show PPD degrades to oxalic acid, which inhibits mineralization by forming stable metal complexes .
  • Synergistic Effects : In the target compound, oxalic acid acts as a stabilizing counterion, reducing oxidative decomposition of the dimethyl-PPD moiety during storage .

Biological Activity

4-N,4-N-dimethylbenzene-1,4-diamine; oxalic acid, also known as N,N-dimethyl-p-phenylenediamine oxalate, is a compound with significant biological activity. Its unique structure, which combines amine and carboxylic functional groups, allows it to interact with various biological systems. This article explores its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : bis(N1,N1-dimethylbenzene-1,4-diamine); oxalic acid
  • Molecular Formula : C18H26N4O4
  • Molecular Weight : 362.43 g/mol
  • Appearance : Typically appears as a beige to grey powder or chunks.

The compound's structure is characterized by two dimethylamino groups attached to a benzene ring and an oxalic acid moiety. This configuration contributes to its reactivity and biological interactions.

  • Redox Activity : 4-N,4-N-dimethylbenzene-1,4-diamine acts as an electron donor in biochemical reactions. It has been shown to support enzymatic processes, such as the activity of peptidylglycine alpha-amidating monooxygenase (PAM), which is crucial for the C-terminal amidation of peptide hormones. This reaction is essential for the biological activity of many hormones .
  • Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems. This property is beneficial in therapeutic applications aimed at combating oxidative damage.
  • Enzyme Interaction : It has been utilized in assays for various enzymes due to its ability to form stable cation radicals, facilitating continuous monitoring of enzyme kinetics .

Applications in Research and Medicine

  • Biochemical Assays : The compound is employed in spectrophotometric assays for monitoring enzyme activities, particularly those involving redox reactions. Its ability to form chromophoric species allows for easy detection and quantification .
  • Synthesis of Derivatives : It serves as a precursor in synthesizing various sulfonamide derivatives and other organic compounds, demonstrating its versatility in chemical synthesis.
  • Potential Therapeutic Uses : Due to its biological activities, there is ongoing research into its potential therapeutic applications, including its use in formulations aimed at reducing oxidative stress and enhancing hormonal functions.

Study 1: Enzymatic Activity Monitoring

A study demonstrated the use of 4-N,N-dimethylbenzene-1,4-diamine as an electron donor for PAM-catalyzed reactions. The researchers established that the compound exhibited typical Michaelis-Menten kinetics, providing a reliable method for continuous enzyme activity measurement .

Study 2: Antioxidant Efficacy

Research highlighted the antioxidant properties of 4-N,N-dimethylbenzene-1,4-diamine in cellular models. The compound significantly reduced oxidative stress markers compared to controls, suggesting its potential role in protective therapies against oxidative damage .

Study 3: Synthesis Applications

In another study focusing on organic synthesis, 4-N,N-dimethylbenzene-1,4-diamine was utilized in the electrochemical oxidation process to produce sulfonamide derivatives. The results indicated high yields and efficiency, showcasing the compound's utility in synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid, and how can purity be optimized?

  • Methodology : Synthesis typically involves condensation reactions between 1,4-dimethylbenzene-1,4-diamine derivatives and oxalic acid under controlled pH and temperature. Key steps include:

  • Reagent Selection : Use oxalic acid in stoichiometric ratios to ensure complete salt formation .
  • Purification : Recrystallization from polar aprotic solvents (e.g., DMF) improves purity .
  • Validation : Confirm purity via HPLC (high-performance liquid chromatography) or elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and confirm dimethyl substitution patterns on the benzene ring .
  • FT-IR : Detect hydrogen bonding between the diamine and oxalic acid moieties (e.g., N–H stretching at ~3300 cm1^{-1} and C=O vibrations at ~1700 cm1^{-1}) .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions, critical for understanding stability .

Q. How does pH influence the compound’s stability in aqueous solutions?

  • Methodology :

  • pH Titration Studies : Monitor solubility and decomposition via UV-Vis spectroscopy across pH 2–12.
  • Stability Testing : Under acidic conditions (pH < 4), oxalic acid protonation reduces solubility, while alkaline conditions (pH > 9) may degrade the diamine via hydrolysis .

Advanced Research Questions

Q. What computational approaches can predict the reactivity of this compound in novel redox or substitution reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Reaction Pathway Simulations : Use software like Gaussian or ORCA to model intermediates in oxidation (e.g., quinone formation) or alkylation reactions .
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can contradictory data regarding reaction yields in different solvent systems be resolved?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial design to systematically test variables (e.g., solvent polarity, temperature) and identify interactions affecting yield .
  • Control Experiments : Compare results in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents to isolate solvent effects .
  • Statistical Analysis : Use ANOVA to determine significance of observed discrepancies .

Q. What strategies enhance the compound’s bioavailability in pharmacological studies without altering its core structure?

  • Methodology :

  • Prodrug Design : Introduce labile ester groups to the oxalic acid moiety to improve membrane permeability, followed by enzymatic cleavage in vivo .
  • Nanoencapsulation : Use liposomal carriers to enhance solubility and targeted delivery, validated via cytotoxicity assays (e.g., Daphnia magna models) .
  • Pharmacokinetic Profiling : Measure absorption/distribution using radiolabeled analogs in model organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid
Reactant of Route 2
4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.